

Application Notes and Protocols for Growth Inhibition Assays Using MI-503

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Compound of Interest

Compound Name: MI-503

Cat. No.: B15623653

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Introduction

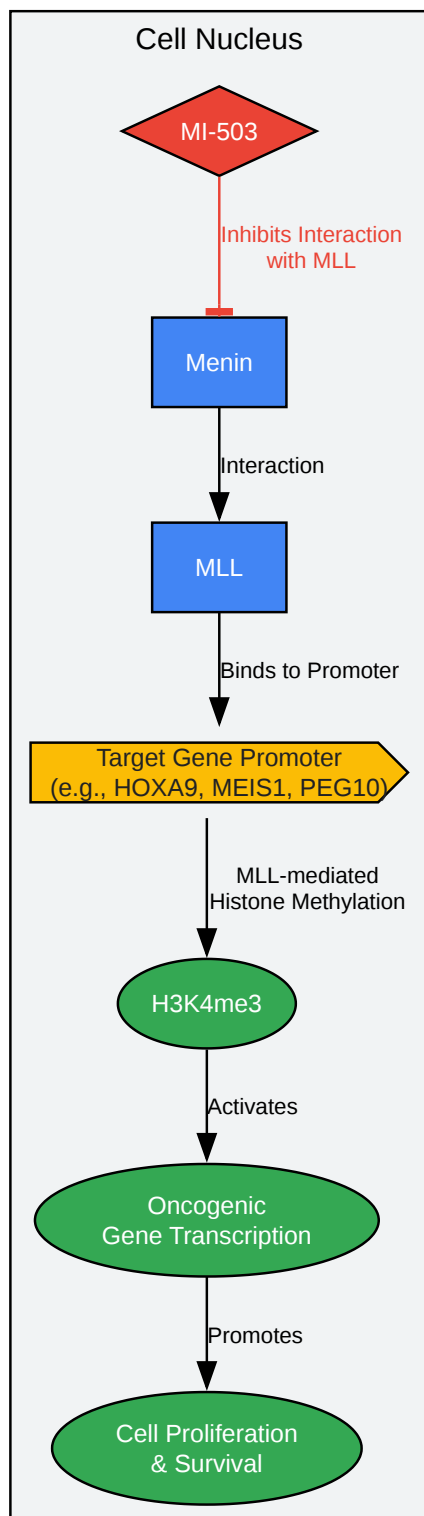
MI-503 is a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] This interaction is a critical driver in certain types of cancers, particularly in acute leukemias with MLL rearrangements and in other malignancies like hepatocellular carcinoma where the Menin-MLL axis is implicated in tumorigenesis.[2][3] By disrupting the Menin-MLL complex, **MI-503** prevents the recruitment of the MLL histone methyltransferase to target gene promoters, leading to a reduction in histone H3 lysine 4 (H3K4) methylation. This epigenetic modification ultimately results in the transcriptional repression of key oncogenes, such as HOXA9, MEIS1, and PEG10, thereby inhibiting cancer cell proliferation and survival.[3][4]

These application notes provide a detailed protocol for performing a growth inhibition assay using **MI-503** to evaluate its anti-proliferative effects on cancer cell lines.

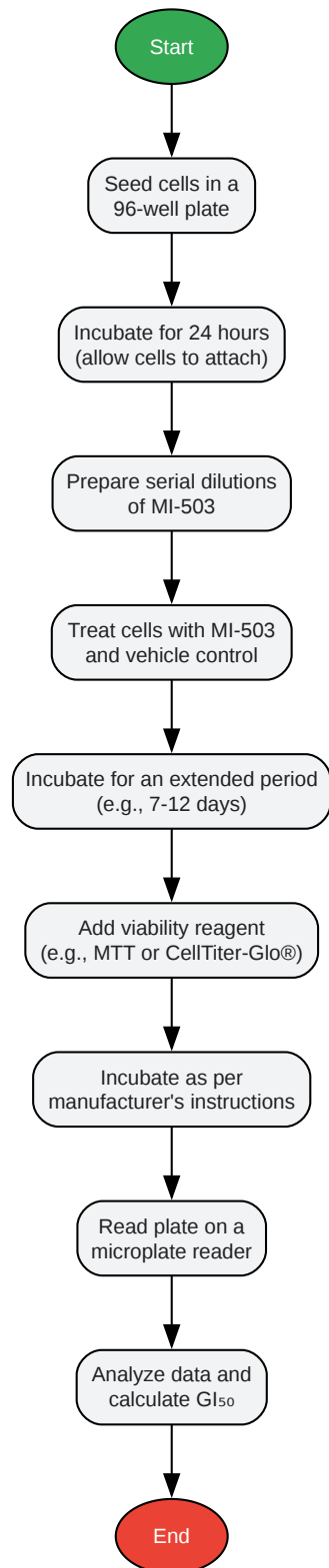
Mechanism of Action of MI-503

MI-503 functions by binding to Menin and disrupting its interaction with MLL. This abrogates the oncogenic activity driven by this complex. The signaling pathway below illustrates this mechanism.

Mechanism of Action of MI-503



Growth Inhibition Assay Workflow

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References

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